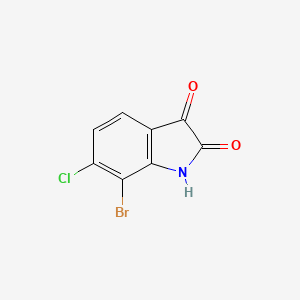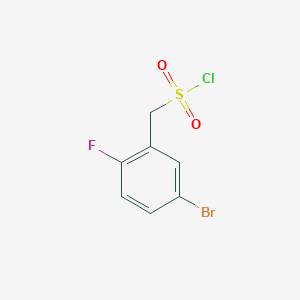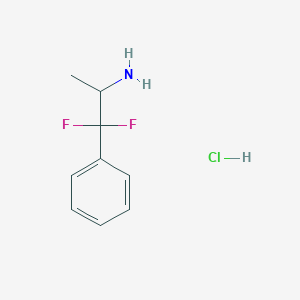
2-Azido-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-chlorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chlorophenol typically involves the introduction of the azido group to a chlorophenol precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used to replace a leaving group, such as a halide, on the chlorophenol. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chlorophenol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
2-Azido-5-chlorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-5-chlorophenol largely depends on the specific reactions it undergoes. In click chemistry, for example, the azido group reacts with alkynes to form stable triazole rings via a copper-catalyzed cycloaddition. This reaction is highly specific and efficient, making it valuable for various applications .
Comparison with Similar Compounds
Similar Compounds
2-Azidophenol: Lacks the chlorine substituent, which can affect its reactivity and applications.
5-Chloro-2-nitrophenol: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
2-Azido-4-chlorophenol: Similar structure but with the chlorine substituent in a different position, which can influence its chemical behavior.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-azido-5-chlorophenol |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5(9-10-8)6(11)3-4/h1-3,11H |
InChI Key |
XCUNGNGSVXZPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)



![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)






![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
